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molecular formula C6H9ClN2O2 B8549237 methyl 3-chloro-1-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate

methyl 3-chloro-1-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate

Cat. No. B8549237
M. Wt: 176.60 g/mol
InChI Key: JTZFGJRGEJCKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742106B2

Procedure details

Methyl 3-chloro-1-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate (21 g, 119 mmol) was added drop wise to sodium hypochlorite (95 ml, 155 mmol) under ice cooling. Then, the ice bath was removed and stirring continued for 72 h. The organic phase was separated, washed with Na2S2O3 (10% aqueous solution) and water, dried over Na2SO4 and the solvent removed under reduced pressure. The resulting oil was purified by distillation (bp 35° C., 0.2 mbar) followed by column chromatography (eluent 80% hexane in EtOAc) to yield 6.0 g (29%) of the title compound. [1H-NMR (DMSO-d6, 360 MHz) δ 6.96 (s, 1H), 6.80 (s, 1H), 4.07 (s, 3H), 3.86 (s, 3H)]
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Yield
29%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH2:6][CH:5]([C:7]([O:9][CH3:10])=[O:8])[N:4]([CH3:11])[N:3]=1.Cl[O-].[Na+]>>[Cl:1][C:2]1[CH:6]=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:4]([CH3:11])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
ClC1=NN(C(C1)C(=O)OC)C
Name
Quantity
95 mL
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the ice bath was removed
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with Na2S2O3 (10% aqueous solution) and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting oil was purified by distillation (bp 35° C., 0.2 mbar)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC1=NN(C(=C1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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